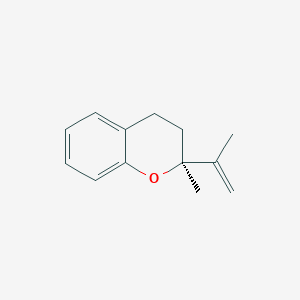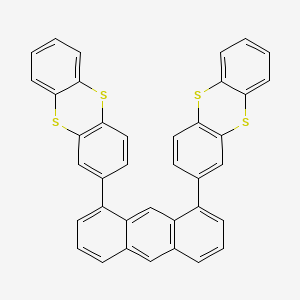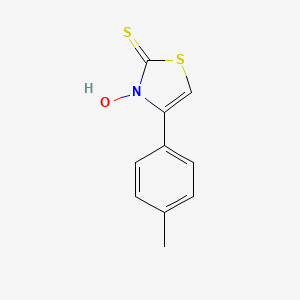
(3R)-3-(Benzyloxy)hexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-(Benzyloxy)hexadecanoic acid is a chiral fatty acid derivative characterized by the presence of a benzyloxy group attached to the third carbon of the hexadecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Benzyloxy)hexadecanoic acid typically involves the following steps:
Starting Material: The synthesis begins with hexadecanoic acid.
Protection of Carboxyl Group: The carboxyl group of hexadecanoic acid is protected using a suitable protecting group.
Introduction of Benzyloxy Group: The benzyloxy group is introduced at the third carbon through a series of reactions, including halogenation and nucleophilic substitution.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-(Benzyloxy)hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
Oxidation: Benzyloxyhexadecanoic acid can be oxidized to benzyloxyhexadecanoic aldehyde or benzyloxyhexadecanoic carboxylic acid.
Reduction: Reduction can yield benzyloxyhexadecanol or hexadecane.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3R)-3-(Benzyloxy)hexadecanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (3R)-3-(Benzyloxy)hexadecanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The compound may also be involved in signaling pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-(Benzyloxy)hexadecanoic acid: The enantiomer of (3R)-3-(Benzyloxy)hexadecanoic acid with similar chemical properties but different biological activities.
3-(Benzyloxy)octadecanoic acid: A longer-chain analog with similar chemical reactivity.
3-(Benzyloxy)hexanoic acid: A shorter-chain analog with different physical properties.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other analogs. Its benzyloxy group also provides unique reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
548486-16-4 |
|---|---|
Molekularformel |
C23H38O3 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(3R)-3-phenylmethoxyhexadecanoic acid |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-15-18-22(19-23(24)25)26-20-21-16-13-12-14-17-21/h12-14,16-17,22H,2-11,15,18-20H2,1H3,(H,24,25)/t22-/m1/s1 |
InChI-Schlüssel |
FYVSGVUZADHFLJ-JOCHJYFZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC[C@H](CC(=O)O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCCCCCCC(CC(=O)O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


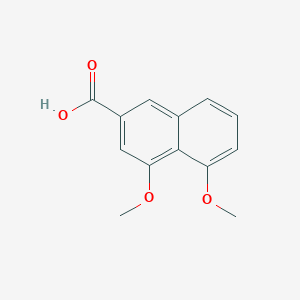
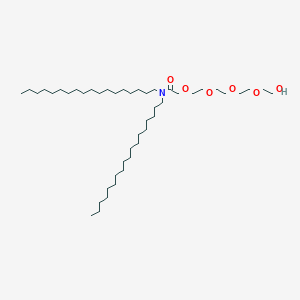
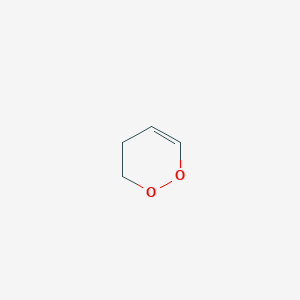
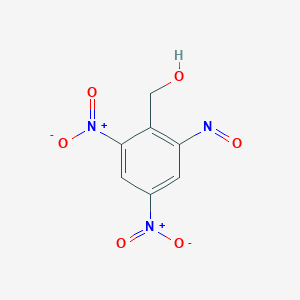
![8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile](/img/structure/B12576686.png)
![(2S)-2-[(4-Methoxyphenyl)methyl]piperazine](/img/structure/B12576708.png)
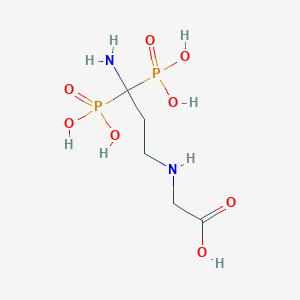
![2-Phenyl-4-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)quinoline](/img/structure/B12576715.png)
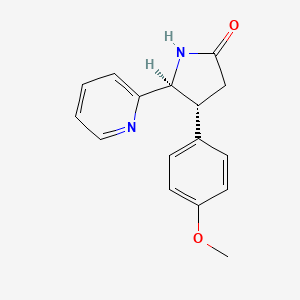

![Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]-](/img/structure/B12576740.png)
